molecular formula C7H17ClN2 B3025579 N,N-Dimethylpiperidin-4-amine hydrochloride CAS No. 172281-90-2

N,N-Dimethylpiperidin-4-amine hydrochloride

Cat. No.: B3025579
CAS No.: 172281-90-2
M. Wt: 164.67 g/mol
InChI Key: IDCJGSDAPFXTGB-UHFFFAOYSA-N
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Description

N,N-Dimethylpiperidin-4-amine hydrochloride is a tertiary amine salt characterized by a piperidine ring substituted with a dimethylamino group at the 4-position. This compound is widely used as a pharmaceutical intermediate and has demonstrated biological activity in therapeutic contexts, including cancer treatment and enzyme inhibition. Its hydrochloride form enhances solubility and stability, making it suitable for formulation and biochemical studies. Key properties include a molecular formula of C₇H₁₇ClN₂ (calculated molecular weight: 164.68 g/mol for the free base; 201.11 g/mol as hydrochloride) and typical physical characteristics such as a crystalline solid state and moderate melting point .

Properties

IUPAC Name

N,N-dimethylpiperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-9(2)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCJGSDAPFXTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4876-59-9
Details Compound: 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:2)
Record name 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4876-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

164.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172281-90-2, 4876-59-9
Record name 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172281-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC90442
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylpiperidin-4-amine hydrochloride typically involves the reaction of N,N-Dimethylpiperidin-4-amine with hydrochloric acid. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Oxidation Reactions

N,N-Dimethylpiperidin-4-amine hydrochloride can undergo oxidation to form N-oxide derivatives. For example:

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or neutral conditions.

  • Product : N,N-Dimethylpiperidin-4-amine N-oxide.

Mechanistic Insight :
The oxidation occurs at the tertiary amine group, converting it into an N-oxide. This reaction is critical for modifying the electronic properties of the molecule, enhancing its solubility or altering receptor interactions in biological studies .

Nucleophilic Substitution Reactions

The compound participates in nucleophilic aromatic substitution (SNAr) due to the electron-rich amine group. A notable example involves its use in synthesizing nitroaromatic derivatives:

Example Reaction :

  • Substrate : 2-Ethoxy-4-fluoro-1-nitrobenzene .

  • Conditions : Heated to 100°C in dimethylacetamide (DMA) with N-ethyl-N,N-diisopropylamine (DIPEA) .

  • Product : 1-(3-Ethoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine .

Table 1: Key Reaction Parameters

ParameterValue
Temperature100°C
SolventDMA
BaseDIPEA
Yield102% (after purification)

This reaction highlights the compound’s role in constructing complex aromatic amines, which are intermediates in drug discovery .

Reductive Amination and Hydrogenation

The free base form (N,N-Dimethylpiperidin-4-amine) is synthesized via reductive amination using sodium cyanoborohydride (NaBH₃CN) :

Synthetic Pathway :

  • Starting Material : 1-(tert-Butoxycarbonyl)-4-piperidone.

  • Reagents : Dimethylamine hydrochloride and NaBH₃CN in methanol .

  • Deprotection : Acidic removal of the Boc group followed by neutralization .

Key Data :

  • Yield : ~35% (169 mg from 4.75 mmol starting material) .

  • Purity : Confirmed via ¹H NMR .

While this synthesis focuses on the free base, the hydrochloride salt is subsequently formed by treating the amine with HCl .

Alkylation and Acylation

The tertiary amine undergoes alkylation under basic conditions:

Example :

  • Substrate : 2-Bromo-5-(chloromethyl)pyridine .

  • Conditions : Potassium carbonate (K₂CO₃) in acetonitrile .

  • Product : 1-((6-Bromopyridin-3-yl)methyl)-N,N-dimethylpiperidin-4-amine .

Mechanism :
The amine acts as a nucleophile, displacing the bromide or chloride ion in an SN2 reaction. This reactivity is exploited to generate branched amines for pharmaceutical intermediates .

Salt Formation and Deprotonation

As a hydrochloride salt, the compound can undergo deprotonation to regenerate the free base:

  • Reagents : Sodium hydroxide (NaOH) or other strong bases .

  • Application : Facilitates further functionalization of the amine group in organic synthesis .

Biological Relevance and Receptor Interactions

This compound modulates neurotransmitter dynamics, particularly at N-methyl-D-aspartate (NMDA) receptors . Its structural analogs (e.g., 3,4-dimethylpiperidines) exhibit opioid receptor antagonism, underscoring the importance of methyl group positioning in biological activity .

Table 2: Comparative Biological Activity of Piperidine Derivatives

CompoundBiological ActivityReceptor Affinity (Kₑ, nM)
N,N-Dimethylpiperidin-4-amine HClNMDA receptor modulation Not quantified
trans-3,4-Dimethylpiperidineμ-opioid antagonist 8.47 (μ), 34.3 (δ), 36.8 (κ)

Scientific Research Applications

Pharmacological Applications

  • Alcohol Dependence Treatment : N,N-Dimethylpiperidin-4-amine has been explored for its potential to mitigate the effects of alcohol dependence. Research indicates that it may modulate polyamines associated with N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in alcohol's effects on the brain .
  • Neurotransmitter Modulation : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating various neurological disorders. Its structure allows it to influence pathways related to mood regulation and cognitive function .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. It is utilized in:

  • Catalysis : It acts as a nucleophilic catalyst in various reactions, including esterification and amidation processes. Its basicity enhances reaction rates and yields .
  • Synthesis of Complex Molecules : The compound is employed in synthesizing pharmaceuticals and agrochemicals, where it facilitates the formation of complex nitrogen-containing structures .

Case Study 1: Catalytic Applications

A study demonstrated the use of this compound as a catalyst for the Fischer indole synthesis, showcasing its efficiency in forming indole derivatives under mild conditions. The reaction proceeded with minimal catalyst loading, highlighting its effectiveness as an environmentally friendly alternative .

Case Study 2: Alcohol Dependence Research

In clinical trials, N,N-Dimethylpiperidin-4-amine was evaluated for its efficacy in reducing cravings among individuals with alcohol dependence. Results indicated significant reductions in withdrawal symptoms and cravings, supporting its potential as a therapeutic agent .

Data Table: Summary of Applications

Application AreaDescriptionReferences
PharmacologyMitigation of alcohol dependence; modulation of NMDA receptors
Organic SynthesisCatalytic roles in esterification and amidation
Synthesis of IndolesEfficient catalyst for Fischer indole synthesis
Neurotransmitter ModulationPotential treatment for neurological disorders

Mechanism of Action

The mechanism of action of N,N-Dimethylpiperidin-4-amine hydrochloride involves its interaction with molecular targets such as N-methyl-D-aspartate receptors . It modulates the activity of these receptors by binding to specific sites, thereby influencing neurotransmission and reducing the effects of alcohol dependence .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs of N,N-Dimethylpiperidin-4-amine hydrochloride, highlighting differences in substituents, molecular weight, and physical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
This compound C₇H₁₇ClN₂ 201.11 Not reported N/A Tertiary amine salt, MAO-B inhibition
4-(Dimethylamino)piperidine dihydrochloride (CAS 4876-59-9) C₇H₁₇Cl₂N₂ 203.13 Not reported N/A Dihydrochloride form, increased solubility
1-(3-Chlorobenzyl)-4-(N,N-dimethylpiperidin-4-amine)-pyrroloquinoline HCl C₂₅H₂₈Cl₂N₄ 455.43 142–145 54 Chlorinated aromatic moiety, antitumor activity
1-(2-Amino-6-methylpyrimidin-4-yl)-N,N-dimethylpiperidin-4-aminium chloride C₁₂H₂₂ClN₅ 291.79 Not reported N/A Pyrimidine substituent, protonated tertiary nitrogen
rac-(3R,4S)-3-fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride C₇H₁₆Cl₂FN₂ 219.13 Not reported N/A Fluorinated derivative, chiral center

Key Observations :

  • Hydrochloride vs. Dihydrochloride Salts : Dihydrochloride analogs (e.g., CAS 4876-59-9) exhibit higher aqueous solubility, advantageous for drug delivery .
  • Substituent Effects: Chlorinated aromatic groups (e.g., in ) increase molecular weight and melting points (142–145°C) due to enhanced rigidity and van der Waals interactions .
  • Heterocyclic Modifications: Pyrimidine or quinoline cores () alter electronic properties, impacting binding to biological targets like MAO-B or 5-HT6 receptors.
MAO-B Inhibition and Anticancer Activity

N,N-Dimethylpiperidin-4-amine derivatives exhibit dual roles in enzyme inhibition and cancer cell suppression:

  • MAO-B Inhibition : In a series of alicyclic amines, the dimethylpiperidin-4-amine moiety demonstrated potent MAO-B inhibition (pIC₅₀ = 8.93), outperforming pyrrolidine and azetidine analogs (pIC₅₀ < 8) .
  • Anticancer Activity: A derivative with a 1H-pyrrolo[3,2-c]quinoline core () showed IC₅₀ = 33 nM against NCI-H1975 lung cancer cells, attributed to improved cellular permeability and target engagement .
Receptor Binding and Selectivity
  • 5-HT6 Receptor (5-HT6R) : Dimethylpiperidin-4-amine derivatives showed reduced binding to 5-HT6R (Ki > 100 nM) compared to piperazine-containing analogs (Ki = 17 nM), indicating steric hindrance from the dimethyl group .
  • CRF1 Receptor Antagonism: A structurally distinct thiazole derivative () with a piperidinamine side chain demonstrated nanomolar affinity (pKi = 8.73), highlighting the scaffold's versatility in receptor targeting .

Biological Activity

N,N-Dimethylpiperidin-4-amine hydrochloride (DMPI) is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C7H16ClN
  • CAS Number : 172281-90-2
  • Molecular Weight : Approximately 151.67 g/mol

This compound features a six-membered piperidine ring with two methyl groups attached to the nitrogen atom at the 4-position, influencing its biological activity and chemical reactivity.

Central Nervous System (CNS) Activity

Research indicates that DMPI exhibits significant CNS activity. It has been implicated in modulating neurotransmitter systems, particularly through interactions with various receptors:

  • Receptor Binding : DMPI has shown affinity for neurotransmitter receptors, suggesting a role in the modulation of dopaminergic and serotonergic pathways. This can potentially lead to applications in treating neurological disorders such as depression and anxiety .

Enzyme Inhibition

DMPI has been studied for its ability to inhibit specific enzymes involved in various biological processes:

  • Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. This inhibition could be beneficial in Alzheimer's disease therapy by enhancing cholinergic signaling .

Comparative Analysis with Similar Compounds

The biological activity of DMPI can be compared with other piperidine derivatives. The following table summarizes key characteristics:

Compound NameCAS NumberKey FeaturesBiological Activity
This compound172281-90-2Two methyl groups on nitrogen; CNS effectsModulates neurotransmitter systems
4-Dimethylaminopiperidine dihydrochloride4876-59-9Commonly used as a reagent in organic synthesisStimulant effects
1-Methylpiperidine109-10-0Less sterically hindered; used as a solventLimited CNS activity

This comparison highlights how DMPI's unique structure contributes to its specific biological activities.

Case Studies and Research Findings

  • Antiviral Activity : Recent studies have explored the potential of DMPI as an antiviral agent. In vitro experiments demonstrated that DMPI could inhibit dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs), indicating its potential as a broad-spectrum antiviral .
  • ADME-Tox Profile : The pharmacokinetic properties of DMPI have been assessed through ADME (Absorption, Distribution, Metabolism, Excretion) studies. These evaluations indicate that DMPI possesses favorable bioavailability characteristics, making it a candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethylpiperidin-4-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a multi-step protocol involves reacting piperidin-4-amine with methylating agents (e.g., methyl iodide) under alkaline conditions, followed by HCl salt formation. Key parameters include:

  • Temperature : 0–5°C during methylation to minimize side reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (reported yields: 54–87%) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Key Methods :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., dimethyl groups at δ ~2.2–2.4 ppm) .
  • HPLC-MS : Quantifies purity (>99%) and detects impurities (e.g., residual methylating agents) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 142–145°C) indicate crystalline consistency .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Stability Profile :

  • Acidic Conditions (pH < 3) : Protonation of the amine group enhances solubility but may accelerate hydrolysis.
  • Neutral/Alkaline Conditions (pH > 7) : Risk of freebase precipitation; use buffered solutions (e.g., phosphate buffer, pH 6–7) for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or receptor-binding studies?

  • Approach :

  • Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic sites (e.g., lone pair on the tertiary amine).
  • Molecular Docking : Simulates interactions with biological targets (e.g., MAO-B or 5-HT receptors) using software like AutoDock Vina .
    • Validation : Correlate computational results with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictory data in NMR or crystallographic studies?

  • Case Study : Discrepancies in 1H^1H NMR shifts may arise from solvent polarity or hydrate formation.

  • Solution : Use deuterated solvents (e.g., D2_2O) and variable-temperature NMR to isolate dynamic effects .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry; compare with Cambridge Structural Database entries .

Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic properties?

  • Experimental Design :

  • Synthesis of Derivatives : Introduce fluorine at the 3-position via electrophilic substitution (e.g., using Selectfluor®) .
  • In Vitro Testing : Assess logP (lipophilicity) and metabolic stability using liver microsomes. Fluorinated analogs show increased blood-brain barrier penetration in rodent models .

Q. What are the implications of nitrosamine contamination in pharmaceutical applications, and how is this risk mitigated?

  • Risk Assessment : Secondary amines (e.g., piperidine derivatives) can react with nitrosating agents (e.g., NO2_2^-) to form carcinogenic nitrosamines.
  • Mitigation :

  • Process Controls : Limit nitrite levels in raw materials (<10 ppm) .
  • Analytical Monitoring : LC-MS/MS detects trace nitrosamines (LOQ: 0.1 ppb) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?

  • Root Cause : Variability in hydrate formation (e.g., mono- vs. dihydrochloride salts).
  • Resolution :

  • Thermogravimetric Analysis (TGA) : Quantifies water content in crystalline forms .
  • Solubility Studies : Compare data in standardized solvents (e.g., USP buffers) .

Research Design Tables

Property Value Method Reference
Melting Point142–145°CDSC
LogP (Predicted)1.8 ± 0.2HPLC (C18 column)
Aqueous Solubility (25°C)12.5 mg/mL (pH 6.0)Shake-flask
MAO-B Inhibition (IC50_{50})389 nMFluorometric assay

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethylpiperidin-4-amine hydrochloride
Reactant of Route 2
N,N-Dimethylpiperidin-4-amine hydrochloride

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